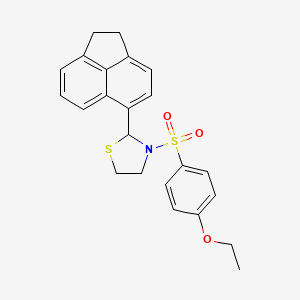![molecular formula C18H15ClN4O3 B5227169 (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5227169.png)
(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazolones.
Applications De Recherche Scientifique
(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-9-15(23(25)26)7-8-17(11)20-10-16-12(2)21-22(18(16)24)14-5-3-13(19)4-6-14/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZCERDJPAPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B5227092.png)
![3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B5227106.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methylpyrrol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B5227117.png)

![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5227161.png)
![4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B5227177.png)
![1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5227183.png)
![{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)

